molecular formula C13H7Cl2N5 B2647851 2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile CAS No. 1023496-38-9

2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile

Cat. No.: B2647851
CAS No.: 1023496-38-9
M. Wt: 304.13
InChI Key: AYMRHFLALLYUEW-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound "2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile" (CAS: 1024414-83-2) is a propanedinitrile derivative featuring a dichloroimidazole-anilino substituent. Its IUPAC name reflects the methylidene bridge connecting a 4-(4,5-dichloroimidazol-1-yl)aniline group to a propanedinitrile core. Key synonyms include ZINC2549978 and MFCD00170974, indicating its presence in chemical supplier databases . The molecular formula is C₁₃H₈Cl₂N₆, with a molecular weight of 343.15 g/mol.

Properties

IUPAC Name

2-[[4-(4,5-dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N5/c14-12-13(15)20(8-19-12)11-3-1-10(2-4-11)18-7-9(5-16)6-17/h1-4,7-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMRHFLALLYUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C#N)C#N)N2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile typically involves a multi-step process:

    Formation of the Dichloroimidazole Ring: This step involves the chlorination of imidazole to introduce chlorine atoms at the 4 and 5 positions.

    Attachment to Aniline: The dichloroimidazole is then reacted with aniline under conditions that facilitate the formation of a stable bond between the two moieties.

    Introduction of the Propanedinitrile Group: The final step involves the reaction of the intermediate product with malononitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.

    Substitution: The dichloroimidazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or partially reduced nitriles.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential activities include antimicrobial, anticancer, and anti-inflammatory effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of 2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The dichloroimidazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The aniline moiety may facilitate binding to specific receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanedinitrile derivatives are structurally diverse, with variations in substituents significantly influencing their properties. Below is a detailed comparison with "[Chloro(phenyl)methylidene]propanedinitrile" (alpha-Chlorobenzalmalononitrile, CS gas), a well-studied analog .

Structural and Functional Differences

Property 2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile [Chloro(phenyl)methylidene]propanedinitrile (CS gas)
Molecular Formula C₁₃H₈Cl₂N₆ C₁₀H₅ClN₂
Substituents 4-(4,5-Dichloroimidazol-1-yl)aniline Chlorophenyl
Key Functional Groups Dichloroimidazole, nitriles, anilino linker Chlorophenyl, nitriles
Applications Research chemical (potential enzyme inhibition) Riot control agent (irritant)
Polarity High (due to nitriles and N-rich imidazole) Moderate (balanced by aromatic Cl)
Volatility Likely low (higher molecular weight) High (volatilizes readily for dispersal)
Synthetic Method Condensation reactions (inferred from TDAE-based analogs ) Chlorobenzaldehyde + malononitrile condensation

Key Research Findings

Biological Activity: Imidazole derivatives are known for antimicrobial and kinase-inhibitory properties. The dichloro substitution may amplify such activity, though empirical data are lacking .

Stability: The anilino linker and nitrile groups likely improve thermal stability relative to CS gas, which degrades upon exposure to moisture .

Electronic Properties

Biological Activity

Overview of Imidazole Derivatives

Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The presence of imidazole rings often contributes to properties such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects.

Key Biological Activities

  • Antimicrobial Activity : Many imidazole derivatives exhibit potent antimicrobial properties. For instance, compounds with imidazole moieties have been shown to inhibit bacterial growth and are used in antifungal medications like clotrimazole and miconazole.
  • Anticancer Properties : Certain imidazole derivatives have demonstrated anticancer activities by inhibiting specific enzymes involved in cancer cell proliferation. For example, some compounds target protein kinases, which play crucial roles in cell signaling pathways associated with cancer.
  • Anti-inflammatory Effects : Imidazole-containing compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases. They may inhibit the production of pro-inflammatory cytokines or interfere with signaling pathways that lead to inflammation.
  • Neuroprotective Effects : Some studies suggest that imidazole derivatives can protect neuronal cells from damage, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.

Case Studies

  • A study on a series of imidazole derivatives indicated that modifications on the imidazole ring could enhance their biological activity against various pathogens and cancer cell lines.
  • Another investigation focused on the structure-activity relationship (SAR) of imidazole-based compounds revealed that specific substitutions could significantly increase their potency as enzyme inhibitors.

Data Table: Biological Activity of Selected Imidazole Derivatives

Compound NameActivity TypeMechanism of ActionReference
ClotrimazoleAntifungalInhibits ergosterol synthesis
MiconazoleAntifungalDisrupts fungal cell membrane
AnastrozoleAnticancerAromatase inhibitor
GSK-3 InhibitorsAnticancerInhibits glycogen synthase kinase 3

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